molecular formula C12H12ClN3OS B2540069 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 851169-44-3

5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2540069
CAS No.: 851169-44-3
M. Wt: 281.76
InChI Key: RDVVYJSLIIWGGM-UHFFFAOYSA-N
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Description

5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Introduction of the chlorophenyl group: This step involves the reaction of the triazole intermediate with 2-chlorophenol under suitable conditions to form the chlorophenyl-substituted triazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, to form dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, dihydro derivatives, and various substituted triazoles.

Scientific Research Applications

5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in microbial metabolism, leading to inhibition of growth and proliferation.

    Pathways Involved: It may interfere with key biochemical pathways, such as those involved in cell wall synthesis and energy production in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenoxymethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-(2-chlorophenoxymethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(2-chlorophenoxymethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This can influence its reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-cyclopropyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c13-9-3-1-2-4-10(9)17-7-11-14-15-12(18)16(11)8-5-6-8/h1-4,8H,5-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVVYJSLIIWGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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